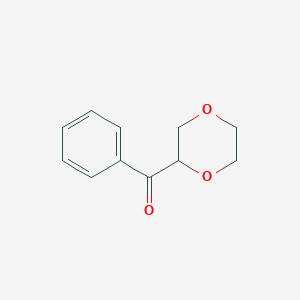

1,4-Dioxan-2-yl(phenyl)methanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5397-44-4 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

1,4-dioxan-2-yl(phenyl)methanone |

InChI |

InChI=1S/C11H12O3/c12-11(9-4-2-1-3-5-9)10-8-13-6-7-14-10/h1-5,10H,6-8H2 |

InChI Key |

MBEGNJWTCXYTKP-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CO1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dioxan 2 Yl Phenyl Methanone and Its Analogues

Strategies for 1,4-Dioxane (B91453) Ring Formation

The construction of the 1,4-dioxane heterocyclic system is the foundational step in the synthesis of 1,4-Dioxan-2-yl(phenyl)methanone and its derivatives. Various methodologies have been developed, ranging from classical cyclization reactions to more modern catalytic approaches.

Cyclization Reactions and Ring-Closing Approaches

Cyclization reactions are a cornerstone for the formation of the 1,4-dioxane ring. The most prevalent industrial method involves the acid-catalyzed dehydration and subsequent ring closure of diethylene glycol. nih.gov This process typically uses concentrated sulfuric acid, although alternatives like phosphoric acid, p-toluenesulfonic acid, and solid acid catalysts such as zeolites or ion-exchange resins have been employed to mitigate issues of corrosion and byproduct formation. nih.govchemicalbook.com The reaction is generally run continuously at elevated temperatures (130-200 °C). nih.gov

Another key strategy begins with readily available epoxides. This approach involves the ring-opening of an epoxide with an ethylene (B1197577) glycol monosodium salt, which is followed by an intramolecular cyclization of the resulting diol to furnish the 1,4-dioxane ring. enamine.net This method is particularly useful for creating substituted dioxanes and has been successfully applied to multigram-scale preparations of advanced building blocks for medicinal chemistry. enamine.net A related classical approach is the ring closure of a 2-chloro-2'-hydroxydiethyl ether by heating it with a strong base like sodium hydroxide. nih.gov

| Starting Material(s) | Key Reagents/Catalysts | Description | Reference |

| Diethylene Glycol | Concentrated H₂SO₄, Zeolites | Acid-catalyzed dehydration and ring closure. | nih.gov |

| Epoxides, Ethylene Glycol | Ethylene Glycol Monosodium Salt | Epoxide ring-opening followed by intramolecular cyclization. | enamine.net |

| 2-Chloro-2'-hydroxydiethyl ether | Sodium Hydroxide | Base-induced intramolecular cyclization (Williamson ether synthesis). | nih.gov |

Radical Addition Methodologies to the Dioxane Core

While the formation of the dioxane ring itself via radical pathways is less common, radical methodologies are instrumental for the functionalization of a pre-formed 1,4-dioxane core. These methods allow for the introduction of substituents at the C2 position. A notable example is the radical decarboxylative C(sp²)-C(sp³) coupling reaction. thieme-connect.de In this process, 1,4-dioxane can be coupled with cinnamic acids in the presence of a catalyst like iron(III) acetylacetonate (B107027) or silver(I) carbonate, and an initiator such as di-tert-butyl peroxide (DTBP), to yield 2-substituted dioxane derivatives. thieme-connect.de This demonstrates the utility of radical reactions in accessing functionalized dioxanes that would be challenging to prepare via traditional ionic pathways. The 1,4-dioxane molecule can also participate directly in radical chain reactions, such as the hydrodehalogenation of aryl halides using sodium hydride, where it acts as a hydrogen atom source. nih.gov

Introduction of the Phenylmethanone Substituent

The defining feature of this compound is the benzoyl group at the C2 position. The direct introduction of this acyl group onto the saturated heterocyclic ring is a significant synthetic challenge. A powerful and direct method involves a photoredox-mediated α-C(sp³)-H acylation. thieme-connect.de This reaction utilizes an iridium/nickel dual catalytic system to directly couple 1,4-dioxane with benzoyl chloride under visible light irradiation at room temperature, affording the target compound, (1,4-Dioxan-2-yl)(phenyl)methanone, in a reported yield of 45%. thieme-connect.de

Alternative strategies, by analogy to related heterocyclic systems, could include Friedel–Crafts acylation. thieme-connect.de While typically applied to aromatic systems, this method can be used to introduce acyl groups to activated precursors like 1,4-benzodioxins, suggesting its potential applicability in modified synthetic routes for analogues of the target compound. thieme-connect.de

| Method | Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Photoredox α-C(sp³)-H Acylation | 1,4-Dioxane, Benzoyl Chloride | Iridium/Nickel binary catalyst, blue LED | (1,4-Dioxan-2-yl)(phenyl)methanone | 45% | thieme-connect.de |

Stereocontrolled Synthetic Pathways for Chiral Analogues

Creating chiral analogues of this compound requires precise control over the stereochemistry at the C2 position. Several advanced strategies have been developed to achieve this.

Rhodium-catalyzed asymmetric hydrogenation is a potent technique for preparing chiral 2-substituted 2,3-dihydrobenzo enamine.netmdpi.comdioxane derivatives. nih.gov Using specialized chiral phosphine (B1218219) ligands (e.g., ZhaoPhos), various benzodioxine precursors can be hydrogenated to yield the desired chiral products with high yields and exceptional enantioselectivities (up to >99% ee). nih.gov

Another effective approach is kinetic resolution. A patented process for synthesizing (2R)-(1,4-dioxan-2-yl)-N-methyl-methanamine hydrochloride, a related chiral dioxane, employs this technique. google.com The synthesis starts with the reaction of epoxy chloropropane and 2-chloroethanol (B45725) under the action of a chiral salen catalyst, which effectively resolves the stereoisomers early in the sequence, leading to a final product with a high enantiomeric excess (99.5% ee). google.com

The chiral pool, which uses readily available enantiopure natural products as starting materials, also provides a reliable pathway. For instance, (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione has been prepared in a multi-step synthesis starting from the amino acid L-glutamic acid. researchgate.net

| Strategy | Example Application | Key Features | Reference |

| Asymmetric Hydrogenation | Synthesis of chiral 2-substituted dihydrobenzo enamine.netmdpi.comdioxanes | Rh-catalyst with chiral ligands (e.g., ZhaoPhos); High yields and >99% ee. | nih.gov |

| Kinetic Resolution | Synthesis of (2R)-(1,4-dioxan-2-yl) derivatives | Chiral salen catalyst used to resolve stereoisomers. | google.com |

| Chiral Pool Synthesis | Synthesis of a chiral 1,4-dioxan-2,5-dione | Starts from L-glutamic acid. | researchgate.net |

Catalytic Approaches in the Synthesis of Dioxane Derivatives

Catalysis is central to the efficient synthesis of 1,4-dioxane and its derivatives. As mentioned, traditional methods often rely on homogeneous acid catalysts like sulfuric acid. pearson.com However, research has focused on developing more robust and selective catalytic systems.

Heterogeneous catalysts offer advantages in terms of separation and reusability. A notable development is the use of a composite oxide, ZrO₂/TiO₂, for the dimerization of oxirane (ethylene oxide) to 1,4-dioxane. chemicalbook.commdpi.com This catalyst system, prepared by coprecipitation, demonstrates excellent performance, achieving 100% conversion of oxirane with 86.2% selectivity for 1,4-dioxane at a relatively low temperature of 75 °C and atmospheric pressure. mdpi.com The catalyst possesses both Brønsted and Lewis acid sites, which are crucial for its activity, and shows good stability over extended use. mdpi.com

In the realm of dioxane-derived polymers, metal-free organic compounds have emerged as effective catalysts. For the ring-opening polymerization of 1,4-dioxane-2,5-diones, catalysts such as 4-dimethylaminopyridine (B28879) (DMAP), thioureas, and guanidines have been successfully employed. researchgate.netgoogle.com

| Catalyst Type | Catalyst Example | Reaction | Key Advantages | Reference |

| Homogeneous Acid | H₂SO₄, p-TsOH | Dehydration of diethylene glycol | Well-established, low cost. | nih.govpearson.com |

| Heterogeneous Solid Acid | ZrO₂/TiO₂ | Dimerization of oxirane | High selectivity, low temperature, catalyst stability. | chemicalbook.commdpi.com |

| Organocatalyst | DMAP, Thiourea/Sparteine | Ring-opening polymerization of 1,4-dioxan-2,5-diones | Metal-free, mild conditions, controlled polymerization. | researchgate.netgoogle.com |

Green Chemistry Considerations in Synthetic Protocols Utilizing Dioxane Systems

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including those involving 1,4-dioxane. A primary concern with the traditional sulfuric acid-catalyzed synthesis of 1,4-dioxane is its environmental impact, which includes severe charring, the formation of tarry byproducts, equipment corrosion, and the generation of large volumes of wastewater. chemicalbook.com

Furthermore, 1,4-dioxane itself is recognized as a persistent and mobile environmental contaminant that is difficult to remove from water using conventional treatment methods. researchgate.netenviro.wikiresearchgate.net This underscores the critical importance of designing synthetic protocols that use 1,4-dioxane judiciously as a solvent or reagent and, more importantly, prevent its release into the environment. The development of advanced oxidation processes (AOPs) like UV/H₂O₂ for the degradation of 1,4-dioxane highlights the environmental consequences of its use. deswater.comacs.org Therefore, a key aspect of green chemistry in this context is source reduction: developing synthetic pathways that either avoid 1,4-dioxane entirely or use it in closed-loop systems with high recovery and recycling rates.

Stereochemical Investigations and Conformational Dynamics

Analysis of Stereoisomerism in 1,4-Dioxan-2-yl(phenyl)methanone and its Derivatives

The molecular structure of this compound possesses a chiral center at the C2 position of the 1,4-dioxane (B91453) ring, where the phenylmethanone (benzoyl) group is attached. This chirality gives rise to the existence of enantiomers, which are non-superimposable mirror images of each other. The specific three-dimensional arrangement of the substituents around this stereocenter dictates the molecule's absolute configuration, designated as either (R) or (S).

In related structures, such as (1,4-dioxan-2-yl)diphenylmethanol, the C-C bond formation between the dioxane and the benzophenone (B1666685) creates a stereocenter at the C2 position of the dioxane ring. researchgate.net This results in a racemic mixture of (R) and (S) enantiomers. researchgate.net The study of such derivatives provides valuable insight into the stereochemical properties of this compound. The presence of different substituents on the 1,4-dioxane ring can lead to the formation of diastereomers, which are stereoisomers that are not mirror images of each other. For instance, substitution at other positions of the dioxane ring in addition to the C2 position would result in multiple chiral centers, increasing the number of possible stereoisomers.

The characterization and differentiation of these stereoisomers are typically achieved through techniques such as NMR spectroscopy, X-ray crystallography, and chiral chromatography. researchgate.netresearchgate.net

Conformational Analysis of the 1,4-Dioxane Ring System

The 1,4-dioxane ring can also undergo ring-flipping, where it converts from one chair conformation to another. This process involves the interchange of axial and equatorial positions. The rate of this ring inversion is dependent on the energy barrier between the two chair forms. The presence of bulky substituents can influence this energy barrier and the equilibrium between the conformers.

Table 1: Conformational Preferences in the 1,4-Dioxane Ring

| Substituent Position | Conformational Preference | Reason |

| C2-benzoyl group | Equatorial | Minimization of steric hindrance (1,3-diaxial interactions). |

| Ring Conformation | Chair | Lowest energy conformation for a six-membered saturated heterocycle. |

Diastereoselective and Enantioselective Synthesis and Resolution Methods

The synthesis of specific stereoisomers of this compound and its derivatives is a significant challenge in organic chemistry. Diastereoselective and enantioselective methods are employed to control the stereochemical outcome of a reaction.

Diastereoselective Synthesis: Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possibilities. This can be achieved by using chiral starting materials or chiral auxiliaries that direct the stereochemical course of the reaction. For example, the reaction of a chiral epoxide with a nucleophile can proceed with high diastereoselectivity to form a substituted 1,4-dioxane ring. enamine.net

Enantioselective Synthesis: Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. Several strategies can be employed:

Chiral Catalysts: The use of chiral catalysts, such as those based on transition metals with chiral ligands, can create a chiral environment that favors the formation of one enantiomer. acs.orgacs.org

Enzymatic Reactions: Biocatalysts, such as enzymes, are inherently chiral and can exhibit high enantioselectivity in chemical transformations. nih.gov For instance, enzymatic desymmetrization of a prochiral substrate can yield a chiral product with high enantiomeric excess. nih.gov

Chiral Pool Synthesis: This approach utilizes readily available enantiopure natural products as starting materials. acs.org

Resolution Methods: Resolution is a technique used to separate a racemic mixture into its individual enantiomers.

Chiral Chromatography: This is a powerful method for separating enantiomers using a chiral stationary phase (CSP) that interacts differently with each enantiomer. researchgate.net

Diastereomeric Salt Formation: The racemic mixture can be reacted with a chiral resolving agent to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. The separated diastereomers can then be converted back to the individual enantiomers.

Table 2: Methods for Stereoselective Synthesis and Resolution

| Method | Description | Application |

| Diastereoselective Synthesis | Preferential formation of one diastereomer. | Synthesis of multi-substituted 1,4-dioxane derivatives. |

| Enantioselective Synthesis | Preferential formation of one enantiomer. | Production of enantiopure this compound. |

| Chiral Catalysis | Use of chiral catalysts to induce asymmetry. | Asymmetric synthesis of the dioxane ring or functionalization. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer. | Kinetic resolution of racemic mixtures. |

| Resolution of Racemates | Separation of a racemic mixture into enantiomers. | Isolation of pure (R) and (S) enantiomers. |

| Chiral Chromatography | Separation based on differential interaction with a chiral stationary phase. | Analytical and preparative separation of enantiomers. |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts. | Classical resolution method for racemic acids or bases. |

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways

Reactivity of the Phenylmethanone Moiety

The phenylmethanone group, a ketone, is characterized by its electrophilic carbonyl carbon and the acidic protons on the adjacent alpha-carbon of the dioxane ring.

The carbonyl group of the phenylmethanone moiety is a key site for nucleophilic attack. The partial positive charge on the carbonyl carbon makes it susceptible to reaction with a wide range of nucleophiles. These reactions are fundamental to many organic transformations. wikipedia.orglibretexts.org

In the case of α,β-unsaturated carbonyl compounds, nucleophiles can add to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-conjugate addition). The outcome of the reaction is influenced by the nature of the nucleophile. Strong bases, such as Grignard reagents, tend to favor irreversible 1,2-addition, while weaker bases, like alcohols and amines, often lead to thermodynamically controlled 1,4-addition. libretexts.org

Table 1: Examples of Nucleophilic Addition to Carbonyls and Conjugate Systems

| Nucleophile | Reaction Type | Product Type |

| Grignard Reagents (R-MgX) | 1,2-Addition | Tertiary Alcohol |

| Organolithium Reagents (R-Li) | 1,2-Addition | Tertiary Alcohol |

| Gilman Reagents (R₂CuLi) | 1,4-Conjugate Addition | Ketone with β-substituent |

| Amines (R₂NH) | 1,4-Conjugate Addition | 3-Aminocarbonyl compound |

| Thiols (RSH) | 1,4-Conjugate Addition | 3-Thio-carbonyl compound |

| Cyanide (CN⁻) | 1,4-Conjugate Addition | 1,4-Keto-nitrile |

This table presents generalized reactivity patterns for carbonyl compounds.

The carbon atom adjacent to the carbonyl group, the α-carbon, possesses hydrogens that are unusually acidic due to the electron-withdrawing nature of the carbonyl and the ability of the resulting enolate to be resonance-stabilized. libretexts.org This acidity allows for a variety of alpha-substitution and condensation reactions. wikipedia.orgmsu.edu

These reactions typically proceed through an enol or enolate intermediate. wikipedia.org The enolate, being a powerful nucleophile, can react with various electrophiles. wikipedia.orgmsu.edu Common alpha-substitution reactions include halogenation and alkylation. wikipedia.orgmsu.edu For instance, ketones can be halogenated at the alpha position using reagents like bromine in acetic acid. wikipedia.org

Condensation reactions, such as the aldol (B89426) condensation, also hinge on the reactivity of the alpha-carbon. libretexts.org In these reactions, an enolate attacks the carbonyl group of another molecule, leading to the formation of a new carbon-carbon bond. libretexts.org

The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is common for generating a high concentration of the enolate, which can then be reacted with an alkyl halide in an SN2 fashion. youtube.com

Mechanistic Studies of Key Transformations

While specific mechanistic studies for 1,4-Dioxan-2-yl(phenyl)methanone are not widely available, the mechanisms of its key potential transformations can be inferred from studies of related compounds.

The mechanism of alpha-halogenation of ketones under acidic conditions involves the acid-catalyzed formation of an enol intermediate, which then acts as a nucleophile, attacking the halogen. libretexts.orgmsu.edu Under basic conditions, the reaction proceeds through an enolate, and all alpha-hydrogens can be replaced. libretexts.orgmsu.edu

Ring-opening reactions of cyclic ethers like dioxane under acidic conditions generally proceed via an initial protonation of the ether oxygen, making it a better leaving group. This is followed by nucleophilic attack on an adjacent carbon, leading to ring cleavage. documentsdelivered.comvaia.comresearchgate.net

Table 2: Summary of Potential Reaction Types and Mechanistic Features

| Reaction Type | Key Intermediate(s) | Driving Force / Conditions |

| Nucleophilic Addition to C=O | Alkoxide | Electrophilicity of carbonyl carbon |

| Alpha-Halogenation (Acidic) | Enol | Acid catalysis, electrophilic halogen |

| Alpha-Alkylation (Basic) | Enolate | Strong base, SN2 reaction |

| Aldol Condensation | Enolate | Base or acid catalysis |

| Dioxane Ring-Opening | Protonated Ether | Acid catalysis, nucleophilic attack |

This table summarizes plausible reaction pathways based on the functional groups present in this compound.

Oxidative and Reductive Chemistry of the Compound

The presence of both an ether (1,4-dioxane) and a ketone (phenylmethanone) within the same molecule provides multiple sites for oxidative and reductive reactions. The likely transformations are inferred from studies on 1,4-dioxane (B91453) and benzophenone (B1666685).

Oxidative Chemistry:

The 1,4-dioxane portion of the molecule is susceptible to oxidation, particularly through advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH). dss.go.thacs.org These processes can lead to the cleavage of the dioxane ring. The reaction is initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to an ether oxygen. nih.gov This generates a carbon-centered radical that can undergo further reactions, leading to a cascade of intermediates.

Studies on the oxidation of 1,4-dioxane itself have identified several degradation products, including aldehydes (like formaldehyde (B43269) and acetaldehyde), organic acids (such as formic, acetic, and oxalic acids), and ethylene (B1197577) glycol esters. dss.go.thacs.org In the context of this compound, oxidation would likely initiate on the dioxane ring, leading to its opening and the formation of various oxygenated linear compounds, while potentially leaving the more stable phenylmethanone group intact under mild conditions.

The phenylmethanone group is generally resistant to oxidation. However, the benzylic position on the dioxane ring (C2, attached to the phenylmethanone group) could be a site of oxidative cleavage under harsh conditions. Conversely, the corresponding alcohol, (1,4-dioxan-2-yl)(phenyl)methanol, can be oxidized to form this compound. For instance, the oxidation of the similar compound diphenylmethanol (B121723) to benzophenone is a standard laboratory procedure. wpmucdn.comchemedx.org

Reductive Chemistry:

The primary site for reduction in this compound is the carbonyl group of the phenylmethanone moiety. This ketone can be readily reduced to a secondary alcohol, yielding (1,4-dioxan-2-yl)(phenyl)methanol. This transformation is typically achieved using hydride transfer reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). vedantu.compitt.eduzenodo.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. vedantu.comzenodo.org

The 1,4-dioxane ring is generally stable to these reducing agents. However, under certain catalytic conditions, 1,4-dioxane can act as a hydrogen donor in transfer hydrogenation reactions, implying it is oxidized in the process of reducing another molecule. organic-chemistry.org This suggests that the dioxane ring has the potential to undergo dehydrogenation under specific catalytic cycles.

| Reaction Type | Reactive Moiety | Typical Reagents/Conditions | Expected Product(s) | Citation |

|---|---|---|---|---|

| Oxidation | 1,4-Dioxane Ring | Advanced Oxidation Processes (e.g., UV/H₂O₂, Fenton's reagent) | Ring-opened products (aldehydes, carboxylic acids) | dss.go.thacs.orgnih.gov |

| Reduction | Phenylmethanone (Ketone) | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | (1,4-Dioxan-2-yl)(phenyl)methanol | vedantu.compitt.eduzenodo.org |

Radical Chemistry Involving the 1,4-Dioxane Core and Phenylmethanone Group

Both the 1,4-dioxane and phenylmethanone components of the title compound can participate in radical reactions, which are crucial in various chemical transformations, including atmospheric degradation and photochemical processes.

Radical Chemistry of the 1,4-Dioxane Core:

The 1,4-dioxane ring can react with radicals, most notably the hydroxyl radical (•OH), which is prevalent in advanced oxidation processes and atmospheric chemistry. nih.govnih.gov The reaction proceeds via hydrogen atom abstraction from one of the C-H bonds of the dioxane ring. Computational studies suggest a preference for the abstraction of an axial hydrogen. nih.gov This initial step forms a dioxane-based radical, which can then react with oxygen or undergo further rearrangement and fragmentation, leading to the degradation of the ring structure. dss.go.th

Radical Chemistry of the Phenylmethanone Group:

The phenylmethanone group, exemplified by benzophenone, has a well-established and important role in photochemistry. wikipedia.orgdrugbank.com Upon absorption of UV light, benzophenone can be excited from its ground state (S₀) to a singlet excited state (S₁), and then efficiently undergoes intersystem crossing to a triplet excited state (T₁). wikipedia.org This triplet state has the character of a diradical.

This diradical is a powerful hydrogen abstractor and can readily remove a hydrogen atom from a suitable donor molecule to form a ketyl radical. wikipedia.orgdrugbank.com In the case of this compound, an intramolecular hydrogen abstraction from the adjacent dioxane ring is a plausible photochemical pathway.

Furthermore, the phenylmethanone group can be reduced by one electron from an alkali metal (like sodium) to form a deeply colored radical anion known as a ketyl. wikipedia.orgwikipedia.org This species is highly reactive and is often used as an indicator for dry, oxygen-free solvents. wikipedia.orgsciencemadness.org

| Reactive Moiety | Initiator/Reagent | Key Intermediate | Description | Citation |

|---|---|---|---|---|

| 1,4-Dioxane Core | Hydroxyl Radical (•OH) | Dioxane-based radical | Hydrogen abstraction leads to ring opening and degradation. | nih.govnih.gov |

| Phenylmethanone Group | UV Light | Triplet diradical | Acts as a photosensitizer, can abstract hydrogen atoms. | wikipedia.orgdrugbank.com |

| Phenylmethanone Group | Alkali Metals (e.g., Na) | Ketyl radical anion | One-electron reduction forms a highly reactive radical anion. | wikipedia.orgwikipedia.org |

Computational Chemistry and Theoretical Studies on 1,4 Dioxan 2 Yl Phenyl Methanone

Advanced Applications in Organic Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the C2 position makes 1,4-Dioxan-2-yl(phenyl)methanone and its derivatives valuable chiral building blocks in asymmetric synthesis. nih.govenamine.netnih.gov Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule to introduce a specific stereochemistry. The synthesis of enantiopure 2-substituted-1,4-benzodioxane derivatives, which are structurally analogous, highlights the importance of controlling the stereochemistry at this position to achieve high enantiomeric excess in the final products. mdpi.com

The utility of such chiral scaffolds is demonstrated in the synthesis of C(2)-symmetric ligands. For instance, chiral 1,4-diphenylphosphines with a 1,4-dioxane (B91453) backbone have been synthesized from tartrates, which are readily available from the chiral pool. mdpi.comrsc.org These ligands, when complexed with rhodium(I), have proven to be efficient catalysts for the asymmetric hydrogenation of enamides, yielding chiral amines and β-amino alcohols with excellent enantioselectivity (94% to >99% ee). mdpi.com The defined stereochemistry of the dioxane backbone is crucial for establishing the chiral environment of the catalyst, which in turn dictates the stereochemical outcome of the reaction.

The synthesis of these chiral building blocks often starts from naturally occurring chiral molecules or involves resolution techniques to separate enantiomers. nih.govmdpi.com Once obtained in enantiopurified form, they serve as versatile starting materials for the stereospecific preparation of various complex targets, including natural flavors and other bioactive molecules. nih.gov

Table 1: Application in Asymmetric Hydrogenation

| Ligand Type | Metal | Substrate | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral 1,4-diphenylphosphine with 1,4-dioxane backbone | Rhodium(I) | β-substituted enamides | Chiral amines | >99% | mdpi.com |

| Chiral 1,4-diphenylphosphine with 1,4-dioxane backbone | Rhodium(I) | MOM-protected β-hydroxyl enamides | Chiral β-amino alcohols | 94% - >99% | mdpi.com |

Utilization in Ligand Design for Organometallic Catalysis

The rigid, yet conformationally defined, structure of the 1,4-dioxane ring makes it an attractive scaffold for the design of chiral ligands used in organometallic catalysis. mdpi.comacs.org In asymmetric catalysis, the ligand bound to the metal center is responsible for inducing stereoselectivity. The geometry and electronic properties of the ligand are therefore of paramount importance.

Research has shown that C(2)-symmetric ligands incorporating a 1,4-dioxane backbone are effective in creating a stable and well-defined chiral pocket around the metal center. mdpi.com For example, chiral phosphine (B1218219) ligands derived from tartrate-based dioxane scaffolds form highly efficient rhodium complexes for asymmetric hydrogenation. mdpi.com The 1,4-dioxane unit plays a key role in stabilizing the metal-ligand chelate conformation, which is essential for high catalytic activity and enantioselectivity. mdpi.com

The development of such ligands is a significant area of research, with a focus on creating modular systems where the ligand's steric and electronic properties can be fine-tuned. lanl.gov While this compound itself is a precursor, its core structure represents a key element that can be functionalized—for example, by converting the benzoyl group into phosphine, amine, or other coordinating groups—to produce a wide array of bidentate or polydentate ligands for various transition-metal-catalyzed reactions. researchgate.netrsc.org The stability of complexes like UI₃(1,4-dioxane) and UCl₄(1,4-dioxane) further illustrates the coordinating ability of the dioxane ether oxygens, suggesting their potential role in stabilizing catalytic species. researchgate.net

Precursor for Complex Organic Molecules

This compound serves as a versatile precursor for the synthesis of more complex and often biologically active molecules. The dioxane ring can be retained as a core structural motif or can be chemically transformed. The presence of the ketone and the phenyl ring provides multiple reaction sites for elaboration.

A notable example is the use of 1,4-dioxane sugar analogs in the synthesis of modified nucleosides. rsc.org Starting from (2R,3R)-dimethyl tartrate, a 1,4-dioxane sugar analog was synthesized and subsequently coupled with a protected adenine (B156593) base to form a novel benzoyl adenosine (B11128) analog. rsc.org This demonstrates how the dioxane moiety can function as a stable sugar mimic in the construction of complex biomolecular structures.

Furthermore, methods for preparing functionalized 1,4-dioxanes have been developed to create advanced building blocks for medicinal chemistry. tsijournals.com These approaches allow for the introduction of various substituents onto the dioxane ring, leading to a diverse library of compounds. These substituted dioxanes can then be used in the synthesis of larger molecules, including natural product analogs like 1,4-benzodioxane (B1196944) lignans, which are known for a wide range of biological activities. The synthesis of such complex natural products often involves multi-step sequences where the dioxane-containing fragment is a key intermediate.

Table 2: Synthesis of Complex Molecules from Dioxane Precursors

| Precursor | Synthetic Target | Key Transformation | Application/Significance | Reference |

|---|---|---|---|---|

| 1,4-Dioxane sugar analog | Benzoyl adenosine analog | Coupling with silylated N6-benzoyl protected adenine | Modified nucleoside synthesis | rsc.org |

| Functionalized 1,4-dioxanes | Spirocyclic compounds with piperidine/pyrrolidine rings | Epoxide ring opening and cyclization | Advanced building blocks for medicinal chemistry | tsijournals.com |

| Chiral aldehyde from phenol (B47542) and (S)-ethyl lactate | Eusiderin family natural products | Mitsunobu coupling | Asymmetric synthesis of bioactive lignans |

Development of Novel Protecting Group Strategies Leveraging the Dioxane Moiety

The 1,4-dioxane structure is fundamentally related to cyclic acetals and ketals, which are among the most common protecting groups for 1,2- and 1,3-diols in organic synthesis. A protecting group is a chemical moiety that is temporarily introduced to mask a reactive functional group, allowing a chemical transformation to be performed selectively at another position in the molecule.

The formation of a dioxane ring by reacting a diol with an aldehyde or ketone (or their equivalents) is a robust strategy for diol protection, particularly in carbohydrate chemistry. researchgate.net For example, benzylidene acetals are frequently used to protect 4,6-diols in pyranoside rings, forming a six-membered dioxane-type ring. The stability of the dioxane moiety under various reaction conditions (e.g., basic, nucleophilic, and many oxidative conditions) makes it an effective shield.

Conversely, the dioxane ring can be selectively removed (deprotected) under acidic conditions, often through hydrolysis or transacetalization, to regenerate the diol. This stability profile allows for orthogonal protection strategies, where different functional groups can be selectively protected and deprotected. A specialized example involves a 4,5-bis(ethoxycarbonyl)- mdpi.comrsc.orgdioxolan-2-yl group used to protect the 2'-hydroxyl function in RNA synthesis. lanl.gov While this is a dioxolane (a five-membered ring), the principle is the same. The strategy leverages the stability of the cyclic acetal (B89532) during synthesis and its subsequent removal. The inherent chemical properties of the 1,4-dioxane ring system—its formation from diols and its controlled cleavage—are thus leveraged to devise sophisticated protecting group strategies essential for the multi-step synthesis of complex molecules like oligosaccharides and oligonucleotides. lanl.govresearchgate.net

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of green chemistry principles is paramount in modern organic synthesis. nih.gov Future research on 1,4-Dioxan-2-yl(phenyl)methanone should prioritize the development of synthetic routes that are not only efficient in terms of yield but also environmentally benign.

Current strategies for the synthesis of related dioxane structures often rely on methods that could be improved in terms of sustainability. For instance, traditional syntheses may involve harsh reagents or produce significant waste. Emerging strategies focus on catalytic C-H activation and the use of greener solvents and catalysts. researchgate.netrsc.orgnih.gov

Key areas for development include:

Catalytic C-H Functionalization: A primary goal is the direct functionalization of the 1,4-dioxane (B91453) ring. Transition metal-catalyzed C-H activation has emerged as a powerful tool for creating complex molecules with high efficiency. rsc.orgnih.gov Research into catalysts, such as those based on palladium, ruthenium, or earth-abundant metals like iron and copper, could lead to direct and selective methods for introducing the phenylmethanone group onto the dioxane scaffold, minimizing the need for pre-functionalized starting materials. researchgate.netrsc.org

Use of Greener Solvents: Many organic reactions utilize hazardous solvents. Future synthetic routes should explore the use of more sustainable alternatives. Water, supercritical fluids like CO2, and bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL) are promising options that can significantly reduce the environmental impact of the synthesis. researchgate.net

Photocatalysis and Electrocatalysis: These techniques offer green and powerful alternatives to traditional thermal methods. rsc.org The use of visible-light photoredox catalysis, for example, could enable the formation of this compound under mild conditions, often with high selectivity and functional group tolerance. nih.gov

| Synthetic Strategy | Catalyst/Reagent Example | Potential Advantages | Relevant Findings |

| C-H Activation | Palladium, Ruthenium, Iron, Copper catalysts | High atom economy, reduced waste | Transition metal catalysis is a powerful tool for molecular synthesis. researchgate.netrsc.org |

| Green Solvents | Water, Supercritical CO2, 2-MeTHF, GVL | Reduced environmental impact, improved safety | Bio-derived solvents are a key component of green chemistry. researchgate.net |

| Photocatalysis | Visible-light photoredox catalysts | Mild reaction conditions, high selectivity | Can significantly decrease reaction times and catalyst loading. nih.gov |

Exploration of Unconventional Reactivity Patterns and Transformation Pathways

The unique structural features of this compound—the dioxane ring and the ketone functional group—suggest a rich and largely unexplored reactivity profile. Future research should aim to uncover and harness novel transformation pathways.

The degradation pathways of the parent 1,4-dioxane molecule, which involve enzymatic hydroxylation and ring cleavage, provide clues to the potential reactivity of the dioxane ring in the target molecule. nih.gov These pathways suggest that the ether linkages could be susceptible to cleavage under certain conditions, opening up possibilities for ring-opening functionalization.

Promising areas of exploration include:

Ring-Opening Functionalization: Investigating conditions that promote the selective opening of the dioxane ring could lead to the synthesis of novel, linear molecules with diverse functionalities. This could be achieved through enzymatic methods or by using specific chemical reagents that target the ether bonds.

Radical-Mediated Transformations: The dioxane ring can participate in radical reactions. Exploring radical-mediated C-H functionalization or additions to the ketone could provide access to a wide range of derivatives that are not accessible through traditional ionic pathways. rsc.org

Photocatalytic and Electrocatalytic Transformations: These methods can unlock unique reactivity patterns by generating highly reactive intermediates under mild conditions. rsc.org For example, photocatalysis could be used to promote novel cycloadditions or rearrangements involving the dioxane ring or the phenyl ketone moiety.

Computational Design and Virtual Screening for Novel Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools for accelerating the discovery of new reactions and applications for this compound and its derivatives. By modeling the molecule's properties and interactions, researchers can predict its behavior and design new experiments with a higher probability of success.

Key computational approaches include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, stability, and reactivity of this compound. researchgate.netresearchgate.netnih.gov This can provide insights into its preferred conformations, the distribution of electron density, and the energy barriers for various potential reactions. Such studies can help in predicting the most likely sites for chemical attack and in designing catalysts that can promote specific transformations with high selectivity. researchgate.net

Virtual Screening for Bioactivity: The 1,4-dioxane scaffold is present in some biologically active molecules. nih.govsigmaaldrich.com Virtual screening of libraries of derivatives of this compound against various biological targets could identify promising candidates for drug discovery. nih.govbiorxiv.org This involves docking the molecules into the active sites of proteins to predict their binding affinity and potential biological activity.

Predictive Modeling of Physicochemical Properties: Computational models can predict key properties such as solubility, lipophilicity, and metabolic stability. This information is crucial for designing molecules with improved drug-like properties.

| Computational Method | Application | Potential Outcome | Supporting Evidence |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting reactivity. | Design of selective catalysts and novel transformations. | DFT has been used to analyze reactivity descriptors for heterocyclic ketones. researchgate.net |

| Virtual Screening | Identifying potential biological targets. | Discovery of new drug candidates and bioactive probes. | Virtual screening is a key tool in identifying new molecular scaffolds. nih.govresearchgate.net |

| Predictive Modeling | Estimating drug-like properties (ADMET). | Design of molecules with improved pharmacokinetic profiles. | Computational tools are widely used in early-stage drug discovery. |

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of derivatives of this compound, the integration of its synthesis into flow chemistry and automated platforms is a critical future direction. nih.govresearchgate.net These technologies offer significant advantages over traditional batch synthesis, including improved safety, reproducibility, and scalability. springerprofessional.dedurham.ac.uk

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. uc.ptacs.org This can lead to higher yields, cleaner reactions, and the ability to safely handle hazardous reagents and intermediates. durham.ac.uk

Opportunities for integration include:

Multi-Step Flow Synthesis: Designing a continuous flow process for the multi-step synthesis of this compound and its derivatives would enable the rapid production of compound libraries for screening. uc.pt This could involve the use of packed-bed reactors containing immobilized catalysts or reagents, allowing for easy purification and recycling.

Automated Synthesis and Screening: Combining flow synthesis with robotic platforms for purification and biological screening would create a fully automated system for drug discovery. news-medical.netinnovationnewsnetwork.comyoutube.com Such a platform could autonomously synthesize and test thousands of compounds, dramatically accelerating the identification of new lead molecules.

On-Demand Synthesis: The development of a compact and portable automated synthesis system could enable the on-demand production of specific derivatives of this compound for research or clinical applications. news-medical.net

The modular nature of flow chemistry and automated synthesis makes these platforms ideally suited for the rapid exploration of the chemical space around the this compound scaffold. acs.org By embracing these modern technologies, the full potential of this intriguing molecule can be unlocked.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.